molecular formula C10H16N2S B11775714 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B11775714
M. Wt: 196.31 g/mol
InChI Key: LYUIEVRHMQYKKN-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a metal cyanide to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific isopropyl and methyl substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these substituents play a critical role in the compound’s behavior and efficacy .

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H16N2S/c1-6(2)10-12-8-4-5-11-7(3)9(8)13-10/h6-7,11H,4-5H2,1-3H3

InChI Key

LYUIEVRHMQYKKN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=C(S2)C(C)C

Origin of Product

United States

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